8-Hydroxy-1-methoxy-3-methylanthraquinone
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Overview
Description
8-Hydroxy-1-methoxy-3-methylanthraquinone is an organic compound belonging to the anthraquinone family. These compounds are characterized by their three-ring structure with two ketone groups at the 9 and 10 positions. This compound has been detected in garden rhubarbs and green vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-methoxy-3-methylanthraquinone typically involves the reaction of appropriate precursor compounds with catalysts such as copper hydroxide. The process includes several steps of crystallization and purification to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1-methoxy-3-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
8-Hydroxy-1-methoxy-3-methylanthraquinone has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1-methoxy-3-methylanthraquinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-3-methylanthraquinone:
1-Hydroxy-3-methylanthraquinone: This compound has a hydroxyl group at the 1 position and a methyl group at the 3 position, similar to 8-Hydroxy-1-methoxy-3-methylanthraquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67116-22-7 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
8-hydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-14(12(7-8)20-2)16(19)13-9(15(10)18)4-3-5-11(13)17/h3-7,17H,1-2H3 |
InChI Key |
KVRUANCWPQJDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
199 - 200 °C |
physical_description |
Solid |
Origin of Product |
United States |
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